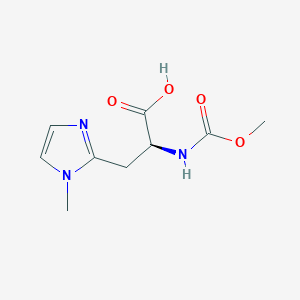
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is a chiral amino acid derivative It is characterized by the presence of a methoxycarbonyl group, an imidazole ring, and a propanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-alanine and 1-methylimidazole.
Protection of Amino Group: The amino group of (S)-alanine is protected using a methoxycarbonyl group to prevent unwanted side reactions.
Coupling Reaction: The protected (S)-alanine is then coupled with 1-methylimidazole using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Deprotection: The final step involves the removal of the protecting group to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control of reaction conditions, higher yields, and reduced production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the imidazole ring, leading to the formation of imidazole N-oxides.
Reduction: Reduction reactions can target the methoxycarbonyl group, converting it to a primary amine.
Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the methyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: Primary amines.
Substitution: Various substituted imidazole derivatives.
Aplicaciones Científicas De Investigación
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe to study enzyme-substrate interactions due to its chiral nature.
Medicine: This compound is investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of (S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, influencing enzymatic activity. Additionally, the chiral center allows for selective binding to biological macromolecules, affecting their function and activity.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-Amino-3-(1H-imidazol-4-yl)propanoic acid: Similar structure but with a different position of the imidazole ring.
(S)-2-((Methoxycarbonyl)amino)-3-(1H-imidazol-2-yl)propanoic acid: Similar structure but without the methyl group on the imidazole ring.
Uniqueness
(S)-2-((Methoxycarbonyl)amino)-3-(1-methyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of the methoxycarbonyl group and the specific positioning of the methyl group on the imidazole ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various applications.
Propiedades
Número CAS |
1007913-07-6 |
|---|---|
Fórmula molecular |
C9H13N3O4 |
Peso molecular |
227.22 g/mol |
Nombre IUPAC |
(2S)-2-(methoxycarbonylamino)-3-(1-methylimidazol-2-yl)propanoic acid |
InChI |
InChI=1S/C9H13N3O4/c1-12-4-3-10-7(12)5-6(8(13)14)11-9(15)16-2/h3-4,6H,5H2,1-2H3,(H,11,15)(H,13,14)/t6-/m0/s1 |
Clave InChI |
RCPZNLMYLXPYEJ-LURJTMIESA-N |
SMILES isomérico |
CN1C=CN=C1C[C@@H](C(=O)O)NC(=O)OC |
SMILES canónico |
CN1C=CN=C1CC(C(=O)O)NC(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


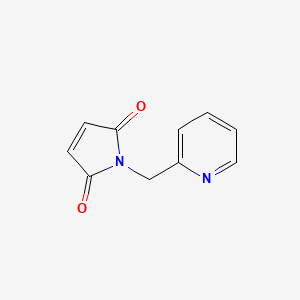

![4,6-dichloro-1H-pyrrolo[2,3-b]pyridine-3-carbaldehyde](/img/structure/B13032466.png)
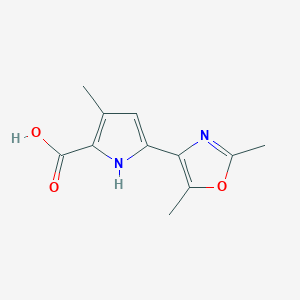
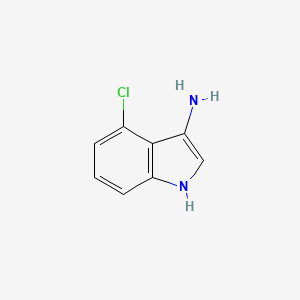


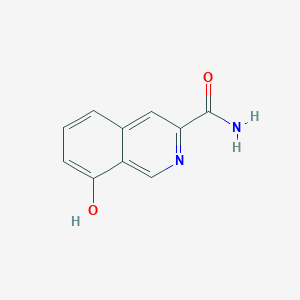
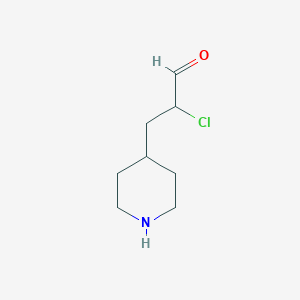
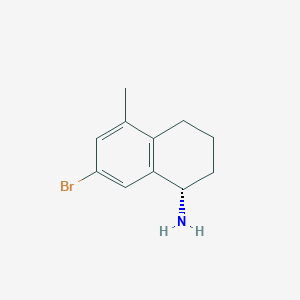
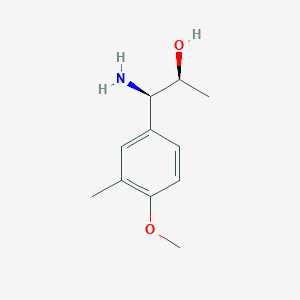
![6-chloro-1-methyl-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13032520.png)
![3-Bromo-6-chloropyrido[2,3-b]pyrazine](/img/structure/B13032525.png)
![(2R)-2-[3-(2-methoxyethoxy)-5-oxo-5,6-dihydro-1,6-naphthyridin-6-yl]propanoic acid; naphthalene-2-sulfonic acid](/img/structure/B13032532.png)
